Bienvenue dans la boutique en ligne BenchChem!

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide

Nucleophilic Substitution Synthetic Intermediate Electrophilic Handle

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide (CAS 854035-96-4; molecular formula C14H15ClN2OS; MW 294.80 g/mol) is a synthetic small-molecule heterocyclic building block. The compound incorporates three functionally distinct structural elements: a thiazole ring, an electrophilic chloromethyl substituent at the 4-position, and a sterically hindered 2,6-dimethylphenylacetamide moiety.

Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
CAS No. 854035-96-4
Cat. No. B2756643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide
CAS854035-96-4
Molecular FormulaC14H15ClN2OS
Molecular Weight294.8
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C2=NC(=CS2)CCl)C(=O)C
InChIInChI=1S/C14H15ClN2OS/c1-9-5-4-6-10(2)13(9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
InChIKeyQZIIEWLEEZAYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide (CAS 854035-96-4): A Bifunctional Thiazole-Acetamide Building Block for Selective Chemical Elaboration and Heterocyclic Library Synthesis


N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide (CAS 854035-96-4; molecular formula C14H15ClN2OS; MW 294.80 g/mol) is a synthetic small-molecule heterocyclic building block . The compound incorporates three functionally distinct structural elements: a thiazole ring, an electrophilic chloromethyl substituent at the 4-position, and a sterically hindered 2,6-dimethylphenylacetamide moiety. It is supplied as a research chemical with a typical purity specification of ≥95% . The compound is catalogued by multiple vendors including Enamine (catalogue EN300-10923), ChemScene (CS-0231644), AKSci (0442CM), and CymitQuimica (10-F650160), and is explicitly designated for research and further manufacturing use only, not for direct human application . The computed physicochemical properties include a LogP of approximately 4.18 (XLogP3-AA), topological polar surface area of 33.2 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors .

Why N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide Cannot Be Replaced by a Generic Thiazole-Acetamide Analog in Synthesis-Focused Procurement


The selection of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide over a putative generic analog cannot rely on target-based potency comparisons because no peer-reviewed biological assay data (IC50, Ki, EC50, MIC) have been published for this specific compound. Differentiation instead resides in its controlled structural features that dictate chemical reactivity and synthetic utility. The chloromethyl group at the thiazole 4-position provides a well-defined electrophilic handle for SN2 nucleophilic displacement , while the N-(2,6-dimethylphenyl)acetamide moiety introduces significant steric bulk (ortho-disubstitution) that modulates the reactivity of the adjacent amide nitrogen and influences further derivatization . Closely related analogs differ in at least one of these critical features—for instance, the 4-formyl analog (CAS 854035-99-7) replaces the chloromethyl handle with a less electrophilic aldehyde, altering the available reaction manifold, while the phenylacetamide analog (CAS 58905-44-5) lacks the ortho-methyl groups and thus presents a substantially different steric and electronic environment . These differences in reactivity, steric profile, and downstream derivatization potential mean that the compounds are not interchangeable in synthetic sequences or medicinal chemistry campaigns, even in the absence of comparative biological activity data [1]. Users requiring a building block that combines electrophilic reactivity with steric hindrance at the amide nitrogen should therefore procure this specific compound, with full awareness that its differentiation is based on proven chemical properties rather than on pharmacological profiling.

Quantitative Differentiation Evidence for N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide (854035-96-4) Relative to Structural Analogs


Electrophilic Reactivity: Chloromethyl vs. Formyl Substituent at the Thiazole 4-Position

The target compound bears a chloromethyl group (-CH2Cl) at the thiazole 4-position, providing a reactive electrophilic center for SN2 nucleophilic displacement . In contrast, the closest structural analog N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 854035-99-7) replaces this group with a formyl substituent (-CHO), which reacts via nucleophilic addition rather than substitution and exhibits lower leaving-group propensity . The chloromethyl group enables direct conversion to amines, thioethers, and ethers without the need for prior oxidation-state adjustment, whereas the formyl analog requires reduction or reductive amination steps to access the corresponding methylene-linked derivatives.

Nucleophilic Substitution Synthetic Intermediate Electrophilic Handle

Steric Bulk at the Acetamide Nitrogen: 2,6-Dimethylphenyl vs. Unsubstituted Phenyl

The target compound incorporates a 2,6-dimethylphenyl substituent on the acetamide nitrogen, introducing significant steric hindrance from the two ortho-methyl groups . The unsubstituted phenyl analog N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (CAS 58905-44-5) lacks this steric bulk, resulting in a freely rotating N-phenyl ring with minimal rotational barrier . Computed physicochemical properties reflect this difference: the target compound has a higher LogP (4.18) compared with the parent N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide scaffold (LogP ~0.9), driven partly by the increased hydrophobicity of the dimethylphenyl group [1].

Steric Hindrance Amide Conformation Ortho-Substitution

Hydrogen Bond Donor/Acceptor Profile and Implications for Downstream Pharmacology

The target compound has zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA), a profile consistent with favorable passive membrane permeability according to Lipinski's Rule of Five . In contrast, the simpler N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide (CAS 7460-59-5) possesses one HBD (the amide NH) [1]. The absence of an HBD in the target compound arises from the tertiary amide structure enforced by the N-(2,6-dimethylphenyl) substitution, which eliminates the NH proton present in secondary amide analogs.

Hydrogen Bonding Drug-likeness Permeability

Availability from Multiple Global Vendors with Defined Purity Specifications

The target compound is stocked by at least four independent chemical suppliers—AKSci (USA), ChemScene (USA/Global), CymitQuimica (Europe/Australia), and Enamine (Ukraine/Global)—each providing it with a minimum purity specification of 95% [1]. This multi-vendor availability reduces single-source supply risk. In contrast, several closely related analogs such as N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide (CAS 855715-41-2) appear to be available from fewer commercial sources, potentially creating procurement bottlenecks for research programs dependent on these specific derivatives.

Procurement Supply Chain Purity Specification

Recommended Research and Industrial Application Scenarios for N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide (854035-96-4)


Diversification of Thiazole-Containing Compound Libraries via Nucleophilic Substitution at the Chloromethyl Handle

The electrophilic chloromethyl group enables systematic diversification of the thiazole 4-position through reaction with amine, thiol, or alkoxide nucleophiles under mild SN2 conditions . This makes the compound suitable as a key intermediate in parallel synthesis or combinatorial library construction, where a common thiazole-acetamide scaffold bearing the 2,6-dimethylphenyl motif is elaborated with diverse side chains at the methylene position. The tertiary amide structure (zero HBD) ensures that the acetamide moiety remains inert under nucleophilic substitution conditions, providing chemoselectivity that is absent in secondary amide analogs .

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Lipophilic, Sterically Hindered Thiazole Scaffold

The combination of a computed LogP of 4.18, zero HBD, and ortho-dimethyl substitution on the phenyl ring positions this building block for incorporation into lead compounds where enhanced membrane permeability and metabolic stability are desired. The steric hindrance from the 2,6-dimethylphenyl group can shield the adjacent amide bond from hydrolytic metabolism, a feature documented for related ortho-substituted acetanilides . Researchers can directly elaborate analogs from this building block without needing to introduce the steric protection in a separate synthetic step.

Synthesis of N-Substituted 2-Aminothiazole Derivatives for Probe Development

The 2-aminothiazole core is a privileged scaffold in kinase inhibitor design (e.g., dasatinib) and antitubercular drug discovery . The target compound provides a pre-functionalized 2-aminothiazole template in which the amino group is already derivatized as the N-(2,6-dimethylphenyl)acetamide, while the 4-position chloromethyl group offers a site for further elaboration. This dual-functionalization strategy—where one vector is blocked with a sterically demanding pharmacophore and the other remains available for diversification—is valuable in fragment-based drug discovery and scaffold-hopping exercises aimed at exploring chemical space around known aminothiazole pharmacophores .

Procurement-Stable Building Block Supply for Multi-Year Medicinal Chemistry Programs

With confirmed availability from at least four independent commercial vendors (AKSci, ChemScene, CymitQuimica, Enamine) at a consistent ≥95% purity specification , this compound offers supply chain redundancy that is essential for medicinal chemistry programs spanning multiple years. The compound is classified as non-hazardous for transportation by major suppliers and can be shipped at ambient temperature, simplifying logistics and reducing shipping costs compared to analogs requiring cold-chain transport .

Quote Request

Request a Quote for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.